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molecular formula C4H3Cl2NO2 B8699555 2,3-Dichloropropanoyl isocyanate CAS No. 57322-89-1

2,3-Dichloropropanoyl isocyanate

Cat. No. B8699555
M. Wt: 167.97 g/mol
InChI Key: LMDHPDBJNHLWRN-UHFFFAOYSA-N
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Patent
US04101575

Procedure details

99 g (1.40 moles) of chlorine were passed into a solution of 100 g (1.41 moles) of acrylamide in 1,000 ml of chloroform while stirring at about 0° to 5° C. The mixture was then stirred for a further 3 hours at about 20° C, after which 270 g (2.13 moles) of oxalyl chloride was added dropwise, while continuing the stirring. The solution was then heated to the boil under reflux, until the evolution of gas had ceased. Fractional distillation of the reaction solution gave 172 g (72% theory) of 2,3-dichloro-propionyl isocyanate of boiling point 38 to 41° C/1.0 mm Hg. ##STR76##
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
270 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([NH2:7])(=[O:6])C=C.[C:8]([Cl:13])(=O)[C:9](Cl)=[O:10].[CH:14]([Cl:17])(Cl)Cl>>[Cl:13][CH:8]([CH2:14][Cl:17])[C:9]([N:7]=[C:3]=[O:6])=[O:10]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
270 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring at about 0° to 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for a further 3 hours at about 20° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, until the evolution of gas
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the reaction solution

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N=C=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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